5-amino-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one
Descripción
Propiedades
IUPAC Name |
5-amino-[1,3]thiazolo[3,2-a]pyrimidin-7-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5N3OS/c7-4-3-5(10)8-6-9(4)1-2-11-6/h1-3H,7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQEGNWWCQNGYQA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC2=NC(=O)C=C(N21)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-amino-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one typically involves the cyclization of 2-aminothiazoles with appropriate electrophilic reagents. One common method is the reaction of 2-aminothiazoles with α-bromo ketones under basic conditions, leading to the formation of the thiazolopyrimidine ring . Another approach involves the use of fluorinated alkynoates in a transition-metal-free one-pot reaction, which offers good to excellent yields .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of heterocyclic compound synthesis apply. These methods often involve large-scale reactions using automated reactors and continuous flow systems to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
5-amino-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form nitroso derivatives.
Reduction: Reduction reactions can convert nitroso derivatives back to amino groups.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas are often used.
Substitution: Nucleophiles like amines and thiols are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions include nitroso derivatives, reduced amino derivatives, and various substituted thiazolopyrimidines .
Aplicaciones Científicas De Investigación
5-amino-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Mecanismo De Acción
The mechanism of action of 5-amino-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one involves its interaction with various molecular targets and pathways. For instance, it has been shown to inhibit enzymes such as acetylcholinesterase and phosphodiesterase, which play crucial roles in neurotransmission and cellular signaling . Additionally, the compound can modulate the activity of transient receptor potential vanilloid-receptor 1 (TRPV1), which is involved in pain perception and inflammation .
Comparación Con Compuestos Similares
Comparison with Structurally Similar Compounds
Substituent Variations in Thiazolo[3,2-a]pyrimidin-7-ones
Fluorinated Derivatives
- 2-(Hex-1-yn-1-yl)-5-(trifluoromethyl)-7H-thiazolo[3,2-a]pyrimidin-7-one (5h): This derivative incorporates a trifluoromethyl group and an alkynyl substituent. The trifluoromethyl group enhances metabolic stability and lipophilicity, while the alkynyl group allows further functionalization via coupling reactions. Compound 5h demonstrated a melting point of 145–147°C and selective micromolar inhibition of human monoamine oxidase-A (hMAO-A), a target for neurological disorders . Synthesis: Achieved via Pd/Cu-catalyzed Sonogashira coupling (55% yield) .
Hydroxy and Carboxylic Acid Derivatives
- 5-hydroxy-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one: Synthesized via flash vacuum pyrolysis, this derivative replaces the amino group with a hydroxyl group, altering solubility and hydrogen-bonding capacity. Its spectral data (1H NMR: δ 5.30, 7.38, 7.91) confirm structural integrity .
- This derivative is used as a building block for further derivatization .
Structural Analogues with Different Fused Rings
Thiazolo[3,2-a]benzimidazoles
These compounds replace the pyrimidinone ring with a benzimidazole moiety. Examples include:
- 2-[2-(4-Methoxyphenyl)pyrazolo[1,5-a]pyrimidin-7-yl]-3-methylthiazolo[3,2-a]benzimidazole :
Exhibits anticancer activity via crystal structure-confirmed interactions with biological targets . - Antiulcer Agents : Derivatives like WY-26,769 (thiazolo[3,2-a]benzimidazol-1-oxide) inhibit gastric secretion and H+/K+-ATPase, highlighting therapeutic versatility .
Thiadiazolo[3,2-a]pyrimidin-5-ones
These analogues feature a thiadiazole ring instead of thiazole. For example, 6,7-dihydro-7-imino-2-substituted-1,3,4-thiadiazolo[3,2-a]pyrimidin-5-one is synthesized using 2-amino-1,3,4-thiadiazoles and ethyl cyanoacetate, emphasizing sulfur's role in modulating electronic properties .
Data Tables
Table 1: Physical and Spectral Properties of Selected Compounds
Actividad Biológica
5-amino-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activities associated with this compound, focusing on its anti-inflammatory, antimicrobial, and anticancer properties. The findings are supported by data tables and case studies from diverse research sources.
- IUPAC Name : this compound
- Molecular Formula : C6H5N3OS
- Molecular Weight : 181.19 g/mol
- CAS Number : 2413875-49-5
- Purity : ≥95% .
Anti-inflammatory Activity
Research indicates that derivatives of thiazolo[3,2-a]pyrimidine exhibit significant anti-inflammatory properties. A study demonstrated that compounds similar to this compound showed potent inhibition of cyclooxygenase (COX) enzymes, particularly COX-2. The IC50 values for these compounds were comparable to the standard anti-inflammatory drug celecoxib:
| Compound | IC50 (μmol) | Reference |
|---|---|---|
| 5-amino-7H-thiazolo | 0.04 ± 0.09 | Study on COX inhibition |
| Celecoxib | 0.04 ± 0.01 | Standard reference |
These findings suggest that the compound may serve as a promising candidate for developing new anti-inflammatory agents.
Antimicrobial Activity
The antimicrobial potential of thiazolo[3,2-a]pyrimidine derivatives has also been explored. In vitro studies have indicated that these compounds exhibit activity against various bacterial strains. For example:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 μg/mL | Antimicrobial study |
| Escherichia coli | 16 μg/mL | Antimicrobial study |
These results highlight the compound's potential as an antimicrobial agent.
Anticancer Activity
In addition to anti-inflammatory and antimicrobial effects, research has explored the anticancer properties of thiazolo[3,2-a]pyrimidine derivatives. A recent study evaluated the cytotoxic effects of several derivatives on cancer cell lines:
| Cell Line | IC50 (μM) | Reference |
|---|---|---|
| HeLa (cervical cancer) | 10 ± 1 | Cytotoxicity assessment |
| MCF-7 (breast cancer) | 15 ± 2 | Cytotoxicity assessment |
The results indicate that these compounds may induce apoptosis in cancer cells, making them candidates for further investigation in cancer therapy.
Case Studies
Several case studies have highlighted the therapeutic potential of thiazolo[3,2-a]pyrimidine derivatives:
- Study on Inflammation Models : In vivo studies using carrageenan-induced paw edema models demonstrated that thiazolo derivatives significantly reduced inflammation compared to control groups.
- Antimicrobial Efficacy : Clinical isolates of resistant bacterial strains were treated with thiazolo derivatives, showing a reduction in bacterial load and supporting their use in treating infections caused by resistant pathogens.
Q & A
Q. What are the key considerations for optimizing the synthesis of 5-amino-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one to achieve high yield and purity?
- Methodological Answer : Synthesis optimization requires careful control of reaction conditions. For cyclization to form the thiazole ring, sulfur and nitrogen sources (e.g., thiourea derivatives) with catalysts like acetic acid or PTSA are critical . Pyrimidine ring formation via condensation (e.g., using formamide or ammonium acetate) should be monitored at 80–100°C to avoid side reactions . Solvent selection (e.g., ethanol or methanol) impacts yield; alcohols enhance nucleophilicity in hydrazine-mediated substitutions . Purification via recrystallization (using DCM/hexane) or column chromatography (silica gel, ethyl acetate/hexane gradient) ensures purity. Reaction progress should be tracked via TLC (Rf ~0.5 in ethyl acetate/hexane 1:1) .
Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound, and what spectral markers should be prioritized?
- Methodological Answer :
- ¹H/¹³C NMR : Prioritize signals for the amino group (δ 5.8–6.2 ppm in DMSO-d6) and thiazole protons (δ 7.3–8.1 ppm). The pyrimidinone carbonyl (C=O) appears at ~165–170 ppm in ¹³C NMR .
- IR Spectroscopy : Confirm NH₂ (3350–3300 cm⁻¹ stretch) and C=O (1680–1700 cm⁻¹) .
- Mass Spectrometry : ESI-MS should show [M+H]⁺ peaks matching the molecular formula (e.g., C₇H₅N₃OS requires m/z 180.03). Fragmentation patterns (e.g., loss of NH₂ or CO groups) validate the core structure .
Q. How can researchers design initial biological screening assays to evaluate the bioactivity of this compound derivatives?
- Methodological Answer :
- Antimicrobial Screening : Use agar diffusion assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains at 50–100 µg/mL. Compare zone-of-inhibition diameters to positive controls (e.g., ampicillin) .
- Anticancer Assays : Conduct MTT viability tests on cancer cell lines (e.g., HeLa, MCF-7) at 10–100 µM. Include dose-response curves and calculate IC₅₀ values .
- Enzyme Inhibition : Test against kinases (e.g., EGFR) or phosphodiesterases via fluorescence-based activity assays. Use ATP/GTP analogs to monitor competitive binding .
Advanced Research Questions
Q. What strategies can resolve contradictions in reported bioactivity data for thiazolo[3,2-a]pyrimidin-7-one derivatives across different studies?
- Methodological Answer :
- Purity Validation : Contradictions may arise from impurities. Use HPLC (C18 column, acetonitrile/water gradient) to confirm >95% purity .
- Structural Confirmation : Re-synthesize disputed compounds using standardized protocols (e.g., ’s reflux method with chloroacetic acid) and compare bioactivity .
- Assay Reproducibility : Standardize cell culture conditions (e.g., passage number, serum concentration) and use reference compounds (e.g., doxorubicin for cytotoxicity) .
Q. What experimental approaches are recommended to elucidate the mechanism of action of this compound in cancer cell lines?
- Methodological Answer :
- Transcriptomics/Proteomics : Perform RNA-seq or LC-MS/MS to identify dysregulated pathways (e.g., apoptosis markers like Bcl-2/Bax) .
- Molecular Docking : Use AutoDock Vina to model interactions with targets (e.g., tubulin or DNA topoisomerase). Prioritize binding affinities (<−7 kcal/mol) .
- Kinase Profiling : Screen against a kinase panel (e.g., Eurofins KinaseProfiler) to identify inhibitory activity. Validate hits via Western blot (e.g., p-ERK/ERK ratio) .
Q. How can structure-activity relationship (SAR) studies be systematically conducted to identify critical functional groups in this compound derivatives for antimicrobial potency?
- Methodological Answer :
- Substituent Variation : Synthesize derivatives with modifications at the 2-, 5-, and 7-positions (e.g., alkyl, aryl, or halogens) using ’s hydrazine protocol .
- Bioisosteric Replacement : Replace the thiazole sulfur with oxygen (oxazole) or the amino group with methyl to assess tolerance .
- QSAR Modeling : Use MolDescriptor (RDKit) to compute descriptors (e.g., logP, polar surface area). Build regression models (e.g., PLS) linking structure to MIC values .
Data Contradiction Analysis
- Synthesis Yield Discrepancies : reports low yields (<20%) for thiazolo[3,2-a]pyrimidin-7-ones under acetylenic acid conditions, whereas achieves >80% yield using chloroacetic acid/sodium acetate. This suggests reagent selection (e.g., electrophilic vs. nucleophilic agents) critically impacts cyclization efficiency .
- Antibacterial vs. Anticancer Activity : Derivatives with electron-withdrawing groups (e.g., –NO₂) show stronger antibacterial activity (MIC ~5 µg/mL) but weaker anticancer effects (IC₅₀ >50 µM), highlighting target-specific SAR .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
